molecular formula C26H27N5O2 B12154136 1-[7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide

1-[7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide

Cat. No.: B12154136
M. Wt: 441.5 g/mol
InChI Key: JMHNXLWVNYPUST-UHFFFAOYSA-N
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Description

1-[7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide is a synthetic compound known for its potential applications in medicinal chemistry. It is characterized by a complex structure that includes a pyrrolo[2,3-d]pyrimidine core, which is often associated with biological activity, particularly in the context of kinase inhibition.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the ethoxyphenyl and phenyl groups. The final step involves the formation of the piperidine-4-carboxamide moiety. Common reagents used in these reactions include chloroacetyl chloride, anhydrous aluminum chloride, and ethylenediamine .

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and other advanced manufacturing techniques.

Chemical Reactions Analysis

Types of Reactions: 1-[7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring, using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-[7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 1-[7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer high selectivity and potency as an Akt inhibitor. This makes it a promising candidate for further development in cancer therapy .

Properties

Molecular Formula

C26H27N5O2

Molecular Weight

441.5 g/mol

IUPAC Name

1-[7-(4-ethoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide

InChI

InChI=1S/C26H27N5O2/c1-2-33-21-10-8-20(9-11-21)31-16-22(18-6-4-3-5-7-18)23-25(28-17-29-26(23)31)30-14-12-19(13-15-30)24(27)32/h3-11,16-17,19H,2,12-15H2,1H3,(H2,27,32)

InChI Key

JMHNXLWVNYPUST-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=C(C3=C2N=CN=C3N4CCC(CC4)C(=O)N)C5=CC=CC=C5

Origin of Product

United States

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